molecular formula C9H9F2N3S B1481737 (1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2091565-58-9

(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1481737
CAS RN: 2091565-58-9
M. Wt: 229.25 g/mol
InChI Key: VHZRSOPBYNVLOU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (DFMTP) is an organic compound with a wide range of applications in scientific research. It is a useful reagent in the synthesis of various compounds, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors of cytochrome P450 (CYP) isoforms are crucial for understanding drug metabolism and predicting drug-drug interactions (DDIs). Potent and selective chemical inhibitors, including compounds related to pyrazol and thiophene, play a significant role in CYP phenotyping. These inhibitors help in deciphering the involvement of specific CYP isoforms in the metabolism of drugs, which is vital for assessing the potential of DDIs during drug development (Khojasteh et al., 2011).

Thiophene Analogues and Potential Carcinogenicity

The study of thiophene analogues, such as those structurally related to carcinogens like benzidine and 4-aminobiphenyl, provides insights into the potential carcinogenicity of synthetic compounds. Evaluating such analogues through in vitro assays aids in understanding their chemical and biological behavior, which is essential for assessing their safety profile (Ashby et al., 1978).

Antifungal Activity against Fusarium oxysporum

Research on compounds effective against Fusarium oxysporum, the pathogen causing Bayoud disease in date palms, highlights the significance of pyrazole derivatives. Studies on structure-activity relationships (SAR) help in identifying antifungal pharmacophore sites, contributing to the development of targeted molecules for agricultural applications (Kaddouri et al., 2022).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including derivatives with fluoromethyl and thiophene groups, have been identified for their potential as anti-inflammatory and antibacterial agents. Their structural variation, particularly the position of the trifluoromethyl group on the pyrazole nucleus, influences their activity profiles, offering insights into designing novel therapeutic agents (Kaur et al., 2015).

Optoelectronic Material Development

The incorporation of heterocyclic compounds like pyrazoles and thiophenes into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Such materials find applications in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the versatility of these compounds in advanced technological applications (Lipunova et al., 2018).

properties

IUPAC Name

[2-(difluoromethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3S/c10-9(11)14-7(4-12)3-8(13-14)6-1-2-15-5-6/h1-3,5,9H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZRSOPBYNVLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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